Ritlecitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted at position 4 by a [(3R,6S)-6-methyl-1-(prop-2-enoyl)piperidin-3-yl]amino group. It is a dual inhibitor of Janus kinase 3 and the TEC family of tyrosine kinases. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antirheumatic drug, an anti-inflammatory drug, an immunosuppressive agent and a dermatologic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a secondary amino compound, a member of acrylamides and a tertiary carboxamide. It is a conjugate base of a ritlecitinib(1+). Ritlecitinib (PF-06651600) is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. In June 2023, it was approved by the FDA for the treatment of severe alopecia areata in adults and adolescents 12 years and older. It was further approved by the EMA in September 2023. Ritlecitinib is administered orally and is the first member of its class. Ritlecitinib binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This makes ritlecitinib a highly selective and irreversible JAK3 inhibitor. Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family. It has been suggested that the dual activity of ritlecitinib toward JAK3 and the TEC kinase family block cytokine signaling as well as the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata. Ritlecitinib is an orally available small molecule inhibitor of Janus kinase 3 (JAK3) that is used to treat severe alopecia areata. Ritlecitinib is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury. Ritlecitinib is an orally available small-molecule inhibitor of tyrosine-protein kinase JAK3 (Janus kinase 3; JAK3) with potential immunomodulatory and anti-inflammatory activities. Upon administration, ritlecitinib selectively and irreversibly binds to JAK3 and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of certain pro-inflammatory cytokines and prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. By selectively targeting JAK3, PF-06651600 may spare interleukin (IL)-6 signaling, as well as other JAK1-dependent immunoregulatory cytokines such as IL-10, IL-27, and IL-35, which may offer a safety benefit compared to non-selective JAK inhibitors. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
Related Compounds
This compound, also known as Ritlecitinib, is a selective, covalent, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases []. It is being investigated for its therapeutic potential in various inflammatory and autoimmune diseases.
Tofacitinib
Compound Description: Tofacitinib is an oral, small molecule inhibitor of Janus kinases (JAKs) that targets JAK1, JAK3, and to a lesser extent, JAK2 [, , ]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and other inflammatory conditions.
Baricitinib
Compound Description: Baricitinib is an oral, selective inhibitor of JAK1 and JAK2 [, , ]. It has demonstrated efficacy in treating rheumatoid arthritis, atopic dermatitis, and alopecia areata, and is currently approved for these indications.
Deuruxolitinib
Compound Description: Deuruxolitinib is an oral, selective JAK1 and JAK2 inhibitor currently under investigation for the treatment of alopecia areata and other autoimmune conditions [, ].
Ruxolitinib
Compound Description: Ruxolitinib is a potent inhibitor of JAK1 and JAK2, primarily used for treating myelofibrosis and polycythemia vera []. It has also been investigated for its potential in alopecia areata and other inflammatory conditions.
Brepocitinib
Compound Description: Brepocitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, currently being investigated for its efficacy in treating various autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn’s disease, and ulcerative colitis [, ].
Ivarmacitinib
Compound Description: Ivarmacitinib is a selective JAK1 inhibitor under development for treating autoimmune diseases, including alopecia areata [].
Filgotinib
Compound Description: Filgotinib is a selective JAK1 inhibitor being explored for its therapeutic benefits in rheumatoid arthritis, Crohn’s disease, and ulcerative colitis [].
Peficitinib
Compound Description: Peficitinib is a pan-JAK inhibitor initially developed for rheumatoid arthritis, but its development was halted due to safety concerns [].
Relevance: Peficitinib, unlike Ritlecitinib, is a pan-JAK inhibitor, meaning it inhibits all JAK family members, potentially leading to a broader range of side effects []. Ritlecitinib, with its selectivity for JAK3 and TEC family kinases, aims for a more targeted approach to minimize off-target effects [].
Upadacitinib
Compound Description: Upadacitinib is a selective JAK1 inhibitor that has demonstrated efficacy in treating rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-06651600 is a potent and selective JAK3 inhibitor. PF-06651600 is a potent and low clearance compound with demonstrated in vivo efficacy. The favorable efficacy and safety profile of this JAK3-specific inhibitor PF-06651600 led to its evaluation in several human clinical studies. JAK3 was among the first of the JAKs targeted for therapeutic intervention due to the strong validation provided by human SCID patients displaying JAK3 deficiencies
Perilla sugar, also known as perillartine, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Perilla sugar exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, perilla sugar is primarily located in the membrane (predicted from logP) and cytoplasm.
Perzinfotel is a dialkylarylamine and a tertiary amino compound. Perzinfotel has been used in trials studying the treatment of Diabetes Mellitus and Diabetic Neuropathy, Painful.
Petrichloral is an alcohol and an organochlorine compound. Petrichloral is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Pexacerfont is a pyrazolopyridine. Pexacerfont has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders.